4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one 4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 651030-24-9
VCID: VC15887176
InChI: InChI=1S/C16H16N2O2S/c1-18(2)9-10-6-7-14(21-10)12-8-17-16(20)11-4-3-5-13(19)15(11)12/h3-8,19H,9H2,1-2H3,(H,17,20)
SMILES:
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.4 g/mol

4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one

CAS No.: 651030-24-9

Cat. No.: VC15887176

Molecular Formula: C16H16N2O2S

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one - 651030-24-9

Specification

CAS No. 651030-24-9
Molecular Formula C16H16N2O2S
Molecular Weight 300.4 g/mol
IUPAC Name 4-[5-[(dimethylamino)methyl]thiophen-2-yl]-5-hydroxy-2H-isoquinolin-1-one
Standard InChI InChI=1S/C16H16N2O2S/c1-18(2)9-10-6-7-14(21-10)12-8-17-16(20)11-4-3-5-13(19)15(11)12/h3-8,19H,9H2,1-2H3,(H,17,20)
Standard InChI Key FLGDLZPGAWCJLY-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=CC=C(S1)C2=CNC(=O)C3=C2C(=CC=C3)O

Introduction

4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound belonging to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry research. The presence of a thiophene group and a dimethylamino substituent in this compound contributes to its unique properties and potential applications in pharmaceuticals.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing the compound's structure and confirming its purity. These techniques provide detailed information about the molecular structure and functional groups present.

Synthesis Methods

The synthesis of 4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Involving the reaction of appropriate precursors to form the isoquinoline core.

  • Cross-Coupling Reactions: Used to attach the thiophene ring to the isoquinoline core.

  • Alkylation Reactions: For introducing the dimethylamino group.

Optimization of reaction conditions, such as temperature, solvents, and catalysts, is crucial for achieving high yields and purity.

Biological Activities and Potential Applications

Isoquinoline derivatives, including 4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one, are known for their diverse biological activities. These compounds can exhibit anticancer, anti-inflammatory, and antimicrobial properties, among others. The specific biological activity of this compound would depend on its interaction with biological targets, which can be assessed through pharmacological studies.

Potential Applications

ApplicationDescription
PharmaceuticalsPotential use in drug development due to its unique structural features and biological activities.
Research ToolUseful in studying biological pathways and mechanisms related to isoquinoline derivatives.

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